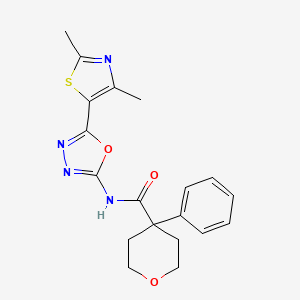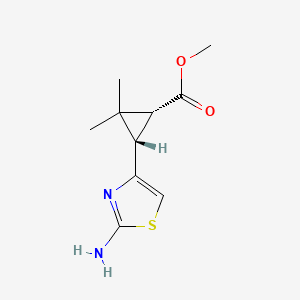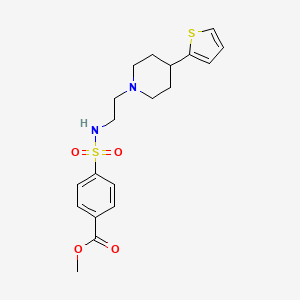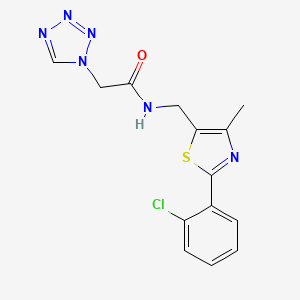
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole rings are known to be present in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves reactions of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides . Additionally, pyrazoles and pyrazolo[3,4-d]pyridazines can be obtained via the reaction of 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-ene-1-one with hydrazonoyl halides .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. It contains a thiazole ring, an oxadiazole ring, and a tetrahydropyran ring, all connected by amide linkages .Chemical Reactions Analysis
Thiazole derivatives are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmaceuticals . They can undergo various chemical reactions, including 1,3-dipolar cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as (2,4-Dimethylthiazol-5-yl)methanamine, have been reported . It is a liquid at room temperature, with a molecular weight of 142.22, and it should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial properties. They can inhibit the growth of bacteria, fungi, and other microorganisms, making them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Thiazole derivatives have shown promising results in the field of cancer research. They have been found to exhibit anticancer activity, potentially making them useful in the development of new cancer treatments .
Anti-Inflammatory Activity
Thiazole derivatives have been found to possess anti-inflammatory properties. This makes them potential candidates for the development of drugs to treat conditions characterized by inflammation .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties. They can neutralize harmful free radicals in the body, potentially helping to prevent a variety of health conditions .
Antidiabetic Activity
Thiazole derivatives have been found to exhibit antidiabetic properties. They could potentially be used in the development of new treatments for diabetes .
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective properties. This makes them potential candidates for the development of drugs to treat neurodegenerative diseases .
Industrial Applications
Thiazole derivatives have utility in various industrial applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Prodrug Synthesis
This compound can act as an intermediary for synthesizing modifying agents for different pro-drugs .
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-15(27-13(2)20-12)16-22-23-18(26-16)21-17(24)19(8-10-25-11-9-19)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULAHPLCMANEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)

![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)
![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)
![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)